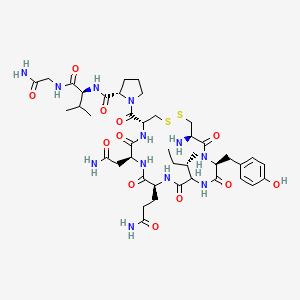
Oxytocin, 8-L-valine-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, 8-L-valine- is a modified form of the naturally occurring hormone oxytocin. Oxytocin is a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, childbirth, and lactation. The modification involving the addition of L-valine at the eighth position enhances its stability and bioactivity, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, 8-L-valine- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids, including L-valine at the eighth position. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of oxytocin, 8-L-valine- follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible production of the peptide. The use of advanced purification techniques ensures the high purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Oxytocin, 8-L-valine- undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Use of specific amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in peptide synthesis.
Major Products: The major products formed from these reactions include oxidized or reduced forms of oxytocin, 8-L-valine-, and various analogs with modified amino acid sequences .
Applications De Recherche Scientifique
Oxytocin, 8-L-valine- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored for its potential therapeutic applications in conditions such as autism spectrum disorders, social anxiety, postpartum depression, and schizophrenia.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmaceutical studies
Mécanisme D'action
Oxytocin, 8-L-valine- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed in the central nervous system and peripheral tissues. The activation of these receptors triggers intracellular signaling pathways involving phospholipase C, resulting in the mobilization of intracellular calcium. This leads to various physiological effects, including uterine contractions, milk ejection, and modulation of social behaviors .
Comparaison Avec Des Composés Similaires
Oxytocin: The naturally occurring form without the L-valine modification.
Vasopressin: A neuropeptide with similar structure and functions but primarily involved in water retention and blood pressure regulation.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Uniqueness: Oxytocin, 8-L-valine- is unique due to its enhanced stability and bioactivity compared to the naturally occurring oxytocin. The addition of L-valine at the eighth position provides increased resistance to enzymatic degradation, making it a more potent and longer-lasting peptide .
Propriétés
Numéro CAS |
3275-87-4 |
|---|---|
Formule moléculaire |
C42H64N12O12S2 |
Poids moléculaire |
993.2 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)48-25(12-13-30(44)56)36(60)50-27(16-31(45)57)37(61)51-28(42(66)54-14-6-7-29(54)39(63)52-33(20(2)3)40(64)47-17-32(46)58)19-68-67-18-24(43)35(59)49-26(38(62)53-34)15-22-8-10-23(55)11-9-22/h8-11,20-21,24-29,33-34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,64)(H,48,65)(H,49,59)(H,50,60)(H,51,61)(H,52,63)(H,53,62)/t21-,24-,25-,26-,27-,28-,29-,33-,34?/m0/s1 |
Clé InChI |
VRTQMLCXRPRUQZ-PXEZDTFZSA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
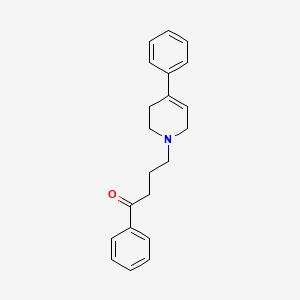
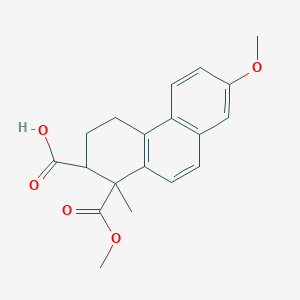
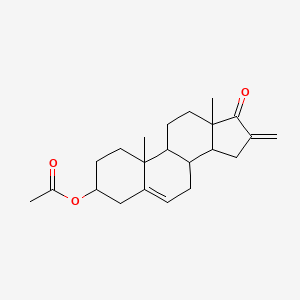
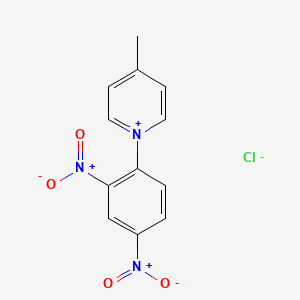
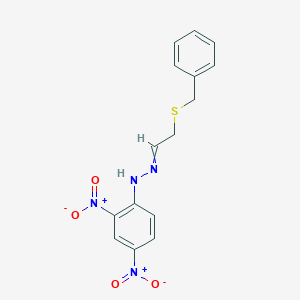


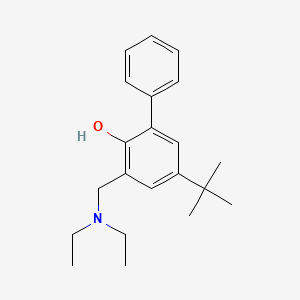
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)

